Ampicillin oligomer 1 (trimer)
Description
Contextualization of Ampicillin (B1664943) Trimer Trisodium (B8492382) Salt within β-Lactam Chemistry
Ampicillin, a semi-synthetic penicillin, possesses a β-lactam ring that is susceptible to nucleophilic attack, leading to its opening and subsequent reactions. The amino group in the side chain of one ampicillin molecule can act as a nucleophile, attacking the β-lactam ring of another molecule. This process can repeat, leading to the formation of dimers, trimers, and higher-order oligomers. ashp.org
Ampicillin Trimer Trisodium Salt is the salt form of an ampicillin trimer. The formation of this trimer is a manifestation of the chemical instability of ampicillin in solution, particularly at higher concentrations and certain pH values. ashp.org The degradation process can be complex, with various competing pathways. One of the primary degradation products is ampicilloic acid, formed by the hydrolysis of the β-lactam ring. However, in concentrated solutions, the polymerization pathway leading to oligomers like the trimer becomes more significant. ashp.orgnih.govresearchgate.netoup.com
The chemical structure of Ampicillin Trimer Trisodium Salt is significantly different from the parent ampicillin molecule. It represents a complex adduct of three ampicillin units, and its formation involves the creation of new amide bonds. This alteration in chemical structure has implications for its analytical detection and potential biological activity.
Significance of Oligomeric Forms in Pharmaceutical Impurity Profiling
In the pharmaceutical industry, impurity profiling is a crucial aspect of drug development and quality control. The presence of impurities, even in small amounts, can affect the safety and efficacy of a drug product. Oligomeric impurities of ampicillin, such as the trimer, are of particular concern for several reasons.
Firstly, the formation of these impurities signifies the degradation of the active pharmaceutical ingredient (API), leading to a decrease in the potency of the drug formulation. nih.gov Secondly, the introduction of new chemical entities, like the ampicillin trimer, which are not the intended active substance, raises questions about their potential toxicity and allergenicity. It has been noted that the closed-cycle trimer, a form of the ampicillin trimer, is considered a main cause of allergy. nih.gov
Regulatory bodies worldwide have stringent guidelines on the identification, qualification, and control of impurities in drug substances and products. Therefore, the detection and quantification of oligomeric impurities like Ampicillin Trimer Trisodium Salt are essential to ensure that pharmaceutical preparations meet the required quality and safety standards. veeprho.com The development of analytical methods, such as high-performance liquid chromatography (HPLC), is critical for monitoring the levels of these impurities in bulk ampicillin and its formulations. nih.gov
Historical Overview of Ampicillin Degradation Product Identification
The investigation into the stability and degradation of penicillins has been ongoing since their introduction into clinical practice. Ampicillin, first marketed in 1961, quickly became a subject of such studies due to its widespread use. nih.govumn.edu Early research focused on the hydrolysis of the β-lactam ring and the formation of simple degradation products like ampicilloic acid.
The awareness and identification of oligomeric impurities came later. A significant contribution to this area was a 1988 study by Van der Bijl and colleagues, who investigated the presence of oligomeric substances in parenteral formulations of ampicillin using high-pressure liquid chromatography (HPLC). nih.gov Their work highlighted that significant differences in the levels of these oligomers existed between different formulations, underscoring the importance of manufacturing and storage conditions. nih.gov
Further advancements in analytical techniques have allowed for a more detailed characterization of these complex impurities. A notable development has been the use of Rapid Resolution Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MSn). This powerful technique has enabled the separation and structural identification of various related substances in ampicillin capsules, including the definitive identification of both open-cycle and closed-cycle dimers and trimers. nih.govnih.gov These studies have provided a more complete picture of the degradation profile of ampicillin and have been instrumental in the development of reference standards for these impurities, such as Ampicillin Trimer Trisodium Salt, which are crucial for accurate analytical testing. pharmaffiliates.com
Chemical and Physical Properties of Ampicillin Trimer Trisodium Salt
| Property | Value | Source |
| Molecular Formula | C48H54N9Na3O12S3 | pharmaffiliates.com |
| Molecular Weight | 1114.16 g/mol | pharmaffiliates.com |
| CAS Number | 94659-48-0 | pharmaffiliates.com |
Structure
2D Structure
Properties
CAS No. |
114977-84-3 |
|---|---|
Molecular Formula |
C48H57N9O12S3 |
Molecular Weight |
1048.2 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-phenylacetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C48H57N9O12S3/c1-46(2)31(43(64)65)55-39(70-46)28(52-34(58)25(49)22-16-10-7-11-17-22)37(61)50-26(23-18-12-8-13-19-23)35(59)53-29(40-56-32(44(66)67)47(3,4)71-40)38(62)51-27(24-20-14-9-15-21-24)36(60)54-30-41(63)57-33(45(68)69)48(5,6)72-42(30)57/h7-21,25-33,39-40,42,55-56H,49H2,1-6H3,(H,50,61)(H,51,62)(H,52,58)(H,53,59)(H,54,60)(H,64,65)(H,66,67)(H,68,69)/t25-,26-,27-,28-,29-,30-,31+,32+,33+,39-,40-,42-/m1/s1 |
InChI Key |
CXYFUYQPFUMJDV-SFUXYWTESA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ampicillin oligomer 1 (trimer), Ampicillin Trimer Trisodium Salt |
Origin of Product |
United States |
Advanced Structural Elucidation and Molecular Architecture of Ampicillin Trimer Trisodium Salt
Spectroscopic Characterization Methodologies
The intricate structure of Ampicillin (B1664943) Trimer Trisodium (B8492382) Salt necessitates the application of a suite of advanced spectroscopic techniques. These methods provide detailed insights into its conformational features, the nature of the linkages between the monomeric units, its molecular weight, and its unique spectral fingerprints.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
High-resolution NMR spectroscopy is a powerful tool for the detailed structural analysis of complex molecules like the ampicillin trimer. Both ¹H and ¹³C NMR are employed to elucidate the conformation and the specific linkages between the ampicillin units.
In the ¹H NMR spectrum of the ampicillin trimer, the signals corresponding to the protons of the ampicillin monomeric units are expected to be present, albeit with potential shifts and splitting pattern modifications due to the polymeric nature of the molecule. Key proton signals include those of the phenyl group, the α-proton of the side chain, the β-lactam ring protons, and the methyl groups of the thiazolidine (B150603) ring. The formation of the trimer typically occurs through an amide linkage between the side-chain amino group of one ampicillin molecule and the β-lactam carbonyl of another. This results in the disappearance of the primary amine protons and the appearance of new amide proton signals, providing direct evidence of polymerization.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbons in the β-lactam ring and the side chain are particularly informative. Upon polymerization, the β-lactam carbonyl carbon involved in the new amide bond will experience a significant downfield shift. Similarly, the carbons adjacent to the newly formed amide linkage will also show characteristic shifts. While specific high-resolution NMR data for the isolated trimer is not extensively published, the principles of NMR analysis of ampicillin and its degradation products allow for a detailed structural inference. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Moieties of Ampicillin Trimer Trisodium Salt
| Structural Moiety | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Phenyl Group | 7.2 - 7.5 | 127 - 136 |
| Side Chain α-CH | 4.8 - 5.2 | 58 - 62 |
| β-Lactam Protons | 5.4 - 5.8 | 65 - 70 (CH), 174-178 (C=O) |
| Thiazolidine Protons | 3.2 - 4.5 | 43 - 67 |
| Thiazolidine Methyls | 1.4 - 1.7 | 26 - 31 |
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is indispensable for determining the molecular weight and fragmentation patterns of the ampicillin trimer, confirming its oligomeric state and providing clues about its structure.
MALDI-TOF MS is a soft ionization technique ideal for the analysis of large, non-volatile molecules like oligomers. In the analysis of ampicillin polymerization products, MALDI-TOF MS can readily detect the presence of dimers, trimers, and higher-order oligomers. nih.gov For Ampicillin Trimer Trisodium Salt, the expected molecular weight is 1114.16 g/mol . MALDI-TOF MS analysis would be expected to show a prominent ion corresponding to this mass, confirming the trimeric nature of the compound. The technique is also valuable for identifying the distribution of different oligomeric species in a sample. Studies on ampicillin degradation have successfully used MALDI-TOF MS to identify various degradation products, showcasing its utility in this context. nih.govnih.gov
Table 2: Expected MALDI-TOF MS Data for Ampicillin Oligomers
| Oligomer | Molecular Formula (Free Acid) | Expected Molecular Weight (Free Acid) ( g/mol ) | Expected Molecular Weight (Trisodium Salt) ( g/mol ) |
|---|---|---|---|
| Ampicillin Monomer | C₁₆H₁₉N₃O₄S | 349.4 | 371.4 (Monosodium) |
| Ampicillin Dimer | C₃₂H₃₈N₆O₇S₂ | 698.8 | - |
RRLC-ESI-MS/MS combines the separation power of rapid resolution liquid chromatography with the sensitive detection and structural elucidation capabilities of tandem mass spectrometry. This technique is instrumental in separating the ampicillin trimer from other related substances and then fragmenting the isolated ion to understand its connectivity. nih.gov The fragmentation pattern of the ampicillin trimer in the gas phase provides valuable information about the weakest bonds and the arrangement of the monomeric units.
The fragmentation of the ampicillin monomer typically involves cleavage of the β-lactam ring and loss of the side chain. nih.govresearchgate.net For the trimer, a stepwise fragmentation is expected, with initial losses of monomeric units or characteristic fragments thereof. By analyzing the masses of the fragment ions, the sequence and linkage of the ampicillin units within the trimer can be deduced. For instance, the observation of fragment ions corresponding to the dimer and monomer would support a linear trimeric structure.
Vibrational Spectroscopy Applications: Fourier-transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group and Structural Fingerprinting
Vibrational spectroscopy provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds.
FT-IR spectroscopy is highly sensitive to the presence of specific functional groups. In the FT-IR spectrum of Ampicillin Trimer Trisodium Salt, key absorption bands would include:
N-H stretching vibrations of the secondary amides.
C=O stretching vibrations of the β-lactam ring (typically around 1770 cm⁻¹), the amide side chain, and the carboxylate groups (the trisodium salt form would show a strong, broad absorption for the carboxylate anion around 1600 cm⁻¹). unesp.br
C-N stretching vibrations .
Aromatic C-H and C=C stretching vibrations from the phenyl group.
The formation of the trimer would lead to changes in the N-H stretching region and the amide I and II bands compared to the monomer. The presence of the intact β-lactam ring can be confirmed by its characteristic carbonyl absorption. mdpi.comresearchgate.net
Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information to FT-IR. The Raman spectrum of the ampicillin trimer would be expected to show strong signals for the aromatic ring vibrations of the phenyl groups and the C-S bonds of the thiazolidine ring. Changes in the Raman spectrum upon polymerization can provide insights into the conformational changes of the molecule. mdpi.commdpi.com
Table 3: Key Vibrational Bands for Ampicillin Trimer Trisodium Salt
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| β-lactam C=O | ~1770 | - |
| Amide C=O | ~1650-1680 | ~1650-1680 |
| Carboxylate C=O | ~1600 | - |
| Aromatic C=C | ~1450-1600 | ~1600 |
| N-H Stretch | ~3300 | ~3300 |
Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and conformation of chiral molecules. Ampicillin is a chiral molecule, and its polymerization products retain this chirality. CD spectroscopy has been successfully used to study ampicillin and its polymers. nih.gov
Studies have shown that ampicillin exhibits a characteristic positive Cotton effect near 230 nm in its CD spectrum, which is attributed to the n → π* transition of the β-lactam carbonyl group. nih.govnih.gov The presence of this band in the CD spectrum of the ampicillin trimer confirms that the β-lactam rings are intact within the polymer structure. The intensity of this Cotton effect may decrease as the degree of polymerization increases, which can provide information about the conformational changes and interactions between the chromophores in the trimer. nih.gov
X-ray Crystallography Studies for Solid-State Structure Determination
As of the current body of scientific literature, specific X-ray crystallography studies for the solid-state structure determination of Ampicillin Trimer Trisodium Salt are not publicly available. This is a significant information gap, as X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids.
While data for the trimer is unavailable, studies on ampicillin trihydrate have utilized X-ray powder diffraction to characterize its solid-state form. The crystal structure of ampicillin trihydrate has been reported, providing insights into the molecular packing and intermolecular interactions of the monomeric unit. However, this information cannot be directly extrapolated to the complex, polymeric structure of the trimer. The formation of the trimer involves covalent linkages between ampicillin units, which would result in a significantly different molecular and crystal structure.
The absence of X-ray crystallographic data for Ampicillin Trimer Trisodium Salt is likely due to challenges in obtaining a single crystal of sufficient quality for diffraction studies. As a degradation product, it often exists in a mixture with other related substances and may have a degree of structural heterogeneity, making crystallization difficult.
Isomeric Analysis and Diastereomeric Purity Assessment
The polymerization of ampicillin to form the trimer is a complex process that can result in the formation of multiple isomers and diastereomers. Ampicillin itself possesses several chiral centers, and the reactions leading to the trimer can introduce additional stereochemical complexity.
Studies on the degradation of ampicillin have shown the formation of various related substances, including isomers of degradation products like ampicilloic acid. nih.gov It is highly probable that Ampicillin Trimer Trisodium Salt also exists as a mixture of diastereomers. The nucleophilic attack of the side-chain amino group of one ampicillin molecule on the β-lactam ring of another is a key step in the polymerization process. epa.gov This reaction can occur with different stereochemical orientations, leading to a variety of diastereomeric forms of the trimer.
The assessment of isomeric and diastereomeric purity for Ampicillin Trimer Trisodium Salt typically relies on advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.govresearchgate.net These methods can separate different isomers based on their physicochemical properties, and the mass spectrometer can provide information on their molecular weight and fragmentation patterns, aiding in their identification. However, the complete separation and characterization of all possible diastereomers of the trimer remain a significant analytical challenge.
Table 1: Analytical Techniques for the Analysis of Ampicillin and its Related Substances
| Analytical Technique | Application in Ampicillin Analysis | Potential for Trimer Analysis | Reference(s) |
| HPLC-MS/MS | Separation and identification of ampicillin and its degradation products, including dimers. | High potential for separating and identifying trimer isomers and diastereomers based on mass-to-charge ratio and fragmentation. | nih.govresearchgate.netnih.gov |
| ¹H NMR Spectroscopy | Monitoring of ampicillin and its main related substances. Characterization of degradation products. | Can provide structural information and help in the identification of different isomeric forms of the trimer. | oup.comnih.gov |
Determination of Stereochemical Configuration and Chirality of Trimeric Units
The stereochemical configuration and chirality of the trimeric units of Ampicillin Trimer Trisodium Salt are inherited from the parent ampicillin molecule and further defined by the polymerization process. Ampicillin has a specific stereochemistry that is essential for its antibacterial activity. The formation of the trimer involves the creation of new covalent bonds, which can lead to new chiral centers or alter the configuration of existing ones.
The exact stereochemical configuration of the trimer is not definitively established in the scientific literature through experimental studies. However, based on the known structure of ampicillin and the mechanism of polymerization, it is understood that the trimer will be a complex chiral molecule. The IUPAC name provided by some chemical suppliers suggests a specific stereochemical arrangement, but this is often based on theoretical structures rather than experimental determination.
The determination of the absolute stereochemical configuration of each chiral center within the trimer would require sophisticated analytical methods. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly advanced 2D NMR experiments, could provide insights into the connectivity and relative stereochemistry of the different monomeric units within the trimer. nih.gov However, without isolated and purified diastereomers, a complete stereochemical assignment is exceedingly difficult.
Table 2: Key Stereochemical Features of Ampicillin
| Feature | Description | Implication for the Trimer |
| β-Lactam Ring | Contains chiral centers crucial for biological activity. | The stereochemistry of the β-lactam ring in the terminal ampicillin unit of the trimer may be retained or altered depending on the polymerization mechanism. |
| Side Chain | The α-carbon of the phenylglycyl side chain is a chiral center. | The chirality of this center is likely retained in the trimeric structure. |
| Polymerization Linkages | New bonds are formed between the amino group of one molecule and the β-lactam of another. | The formation of these linkages can create new chiral centers, leading to a multitude of diastereomers. |
Synthesis and Formation Pathways of Ampicillin Trimer Trisodium Salt
Synthetic Methodologies for Controlled Oligomerization
While the formation of ampicillin (B1664943) trimer is often an undesirable degradation event, its controlled synthesis is necessary to produce analytical standards for impurity profiling. synzeal.com This controlled synthesis leverages the inherent reactivity of the ampicillin molecule under specific conditions to intentionally promote oligomerization.
The primary mechanism for the formation of ampicillin oligomers is a nucleophilic acyl substitution reaction. nih.gov The process is hypothesized to be initiated when the exocyclic amino group on the side chain of one ampicillin molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam ring of a second ampicillin molecule. nih.gov This intermolecular reaction results in the opening of the strained β-lactam ring and the formation of a new amide bond, linking the two molecules together to form a dimer. nih.gov
This process can then continue sequentially. A third ampicillin molecule can react with the newly formed dimer, or two dimer molecules can react, though the reaction with a monomer is more probable. The amino group of a monomer can attack the intact β-lactam ring of one of the units within the dimer, leading to the formation of the ampicillin trimer. The structure of the resulting trimer is a linear chain of three ampicillin units linked by amide bonds. synzeal.com Directed synthesis approaches focus on creating an environment that facilitates this specific cascade of reactions while minimizing competing degradation pathways.
Optimizing the yield and selectivity for the ampicillin trimer involves carefully controlling reaction conditions to favor the polymerization pathway over other degradation routes, such as simple hydrolysis to ampicillin penicilloic acid. nih.govresearchgate.net Key parameters that are manipulated include concentration, pH, and temperature.
Higher concentrations of ampicillin in aqueous solutions inherently increase the probability of intermolecular reactions, thus promoting the formation of dimers and subsequently trimers. researchgate.net The pH of the solution is a critical factor; alkaline conditions are known to accelerate the degradation of ampicillin, which includes the oligomerization process. nih.govresearchgate.net Studies on ampicillin degradation in alkaline solutions (e.g., pH 12) have shown the formation of polymers within hours. researchgate.net Temperature also plays a significant role, as elevated temperatures increase reaction rates, leading to faster formation of degradation products, including oligomers. nih.gov
The following table summarizes the general effects of reaction conditions on the formation of ampicillin oligomers, which can be extrapolated to optimize for trimer yield.
| Parameter | Condition to Increase Oligomer Yield | Rationale |
| Concentration | High | Increases proximity of ampicillin molecules, favoring intermolecular reactions. researchgate.net |
| pH | Alkaline (e.g., 8-12) | Catalyzes the opening of the β-lactam ring, accelerating the polymerization pathway. nih.govresearchgate.net |
| Temperature | Elevated | Increases the kinetic rate of all degradation reactions, including oligomerization. nih.gov |
| Solvent | Aqueous Solution | Water acts as a medium for the reaction and can participate in hydrolysis, a competing reaction. nih.govnih.gov |
The scalable synthesis of Ampicillin Trimer Trisodium (B8492382) Salt for use as a reference standard presents several significant challenges.
Lack of Selectivity : The reaction that forms the trimer does not stop at this stage. It can continue to form tetramers and higher-order polymers, leading to a complex mixture of products that is difficult to control. researchgate.net Furthermore, other degradation products, such as various penicilloic acids, are formed concurrently. nih.govresearchgate.net
Purification : Isolating the trimer from the complex reaction mixture is a major hurdle. This requires sophisticated and often costly chromatographic techniques, such as semi-preparative High-Performance Liquid Chromatography (HPLC), to separate the trimer from unreacted ampicillin, dimers, higher oligomers, and other degradation byproducts. researchgate.net
Stability of the Product : The trimer itself may be susceptible to further degradation under the very conditions used for its synthesis, further complicating its isolation and purification.
Degradation-Induced Formation of Ampicillin Trimer
The most common pathway for the formation of ampicillin trimer is through the spontaneous degradation of ampicillin, particularly in aqueous solutions. This process is of significant concern in the manufacturing and storage of ampicillin-containing pharmaceutical products. nih.gov
The degradation of ampicillin in solution follows first-order kinetics and leads to a variety of products. semanticscholar.org The formation of oligomers is a key degradation pathway. The mechanism is identical to that described for controlled synthesis: a nucleophilic attack by the amino group of one molecule on the β-lactam ring of another. nih.gov
Environmental factors have a profound impact on the rate and extent of ampicillin degradation and, consequently, on the formation of the ampicillin trimer.
pH : The stability of ampicillin is highly pH-dependent, with maximum stability observed around pH 5.85. semanticscholar.org Both acidic and, more significantly, alkaline conditions catalyze degradation. nih.gov Base-catalyzed hydrolysis rates are significantly greater than those at neutral or acidic pH. nih.gov Studies conducted at pH 12 show rapid polymer formation, indicating that alkaline environments strongly promote the oligomerization pathway. researchgate.net
Temperature : Temperature has a direct effect on the kinetics of degradation. The rate of ampicillin hydrolysis, a precursor and competing reaction to oligomerization, increases significantly with temperature. nih.gov One study found that for every 10 °C increase in temperature, the hydrolysis rates for β-lactam antibiotics increased by a factor of 2.5 to 3.9. nih.gov This acceleration of degradation reactions also increases the rate of trimer formation.
Solvent Systems : The presence of water is essential for the degradation pathways that lead to oligomers. Ampicillin is more stable in the solid state than in solution. nih.govresearchgate.net The type and concentration of residual solvents can affect the stability of solid ampicillin trihydrate. nih.govdaneshyari.com In solution, the concentration of ampicillin is a critical factor; higher concentrations accelerate the formation of polymers due to the increased proximity of reactant molecules. researchgate.net
Ionic Strength : The ionic strength of the solution can also influence reaction rates. In acidic solutions, the apparent rate of reaction for ampicillin degradation was shown to be accelerated with increasing neutral salt concentration. semanticscholar.org However, at a pH near its point of maximum stability, no primary salt effect was observed. semanticscholar.org The influence of ionic strength on the specific pathway of oligomerization is complex and intertwined with the effects of pH and buffer species.
The following table summarizes key research findings on the influence of environmental factors on ampicillin degradation and oligomerization.
| Factor | Condition | Observation | Reference |
| pH | Alkaline (pH 12) | Polymer formation detected in 1% w/v solution within hours. | nih.govresearchgate.net |
| pH | pH 4-9 | Base-catalyzed hydrolysis rates were significantly greater than acid-catalyzed rates. | nih.gov |
| Temperature | 10 °C Increase | Hydrolysis rates increased 2.5 to 3.9-fold. | nih.gov |
| Concentration | 50% Solution | Dimer formation detected within 1 hour. | researchgate.net |
Identification of Intermediate Species in the Trimerization Pathway
The formation of the ampicillin trimer trisodium salt is not a direct process but rather a stepwise polymerization involving several reactive intermediate species. The identification and characterization of these transient molecules are critical for understanding the complete trimerization pathway. Research has primarily focused on the initial stages of polymerization, particularly the formation of dimers, as these are the foundational building blocks for higher-order oligomers like the trimer. The principal intermediates identified are ampicillin dimers and various degradation products that can participate in the polymerization cascade.
Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in elucidating these species. nih.govnih.gov
Ampicillin Dimers as Key Intermediates
The most direct precursors to the ampicillin trimer are the ampicillin dimers. Studies have shown that the dimerization process is a significant first step in the polymerization of ampicillin in aqueous solutions. epa.govjournals.co.za The primary mechanism for dimerization involves a nucleophilic attack of the side-chain amino group of one ampicillin molecule on the strained β-lactam ring of a second molecule. nih.govresearchgate.net This reaction leads to the formation of a new amide bond, linking the two ampicillin units.
Liquid chromatography-mass spectrometry (LC-MS) has been a powerful tool for the separation and identification of these dimers. nih.govresearchgate.net In these analyses, ampicillin dimer species are often detected and characterized by their specific mass-to-charge ratio (m/z) and fragmentation patterns.
| Intermediate Species | Proposed Structure | Molecular Mass (Da) | Observed m/z (ESI+) | Key Fragment Ions (m/z) | Citation |
|---|---|---|---|---|---|
| Ampicillin Dimer (Amp-C) | Product of side-chain amino group attacking the β-lactam ring | 698 | 698 | 540, 381, 353, 333 | nih.gov |
| Ampicillin Dimer (Hydrolyzed) | Dimer with one opened β-lactam ring | 716 | 716 | - | nih.gov |
Other Reactive Intermediates
Besides direct dimerization, the degradation of ampicillin under certain conditions (e.g., in alkaline solutions) can produce other reactive intermediates that contribute to the formation of oligomers. nih.govresearchgate.net These degradation products can react with ampicillin monomers or dimers to form more complex structures.
Ampicilloic Acid : This is formed by the hydrolysis of the β-lactam ring of ampicillin. The newly formed carboxyl group can potentially react with other ampicillin molecules. nih.gov It is considered an intermediate that can lead to the formation of oligomers. researchgate.net
Penicilloic Acid : Identified as the initial degradation product of ampicillin in alkaline solutions, it exists in equilibrium with other species and is involved in polymer formation. nih.govresearchgate.net
Ampicillin Penicillenic Acid and Ampicillin Penamaldic Acid : These species have also been detected by 1H NMR in solutions where ampicillin degradation and polymerization occur. nih.govresearchgate.net
The identification of these varied intermediates has been largely accomplished through spectroscopic methods, particularly 1H NMR, which can detect the characteristic chemical shifts of protons in these specific molecular environments. nih.govresearchgate.net
| Intermediate Species | Key Functional Group | Characteristic 1H NMR Peak Range (ppm) | Citation |
|---|---|---|---|
| Ampicillin | Methyl groups on thiazolidine (B150603) ring | 0.5 - 0.9 | nih.gov |
| Penicilloic Acid | Methyl groups | 0.5 - 0.9 | nih.gov |
| 6-Aminopenicillanic Acid (6-APA) | Methyl groups | 0.5 - 0.9 | nih.gov |
| Phenylglycine (PhG) | Aromatic protons | 3.0 - 4.5 | nih.gov |
The collective findings from mass spectrometry and NMR spectroscopy confirm that the pathway to the ampicillin trimer is complex, involving not only the sequential addition of ampicillin monomers but also the incorporation of various degradation products. The identification of ampicillin dimers is a crucial piece of this puzzle, representing the most significant and well-characterized intermediate step in the trimerization process. nih.govnih.gov
Computational and Theoretical Investigations of Ampicillin Trimer Trisodium Salt
Molecular Modeling and Dynamics (MD) Simulations
Molecular modeling and MD simulations are instrumental in exploring the dynamic nature of molecules. For the ampicillin (B1664943) trimer trisodium (B8492382) salt, these simulations could reveal crucial information about its physical and chemical characteristics.
A comprehensive conformational analysis of the ampicillin trimer would be the first step in understanding its three-dimensional structure and flexibility. This would involve systematically exploring the potential energy surface of the molecule to identify stable conformations (low-energy states) and the transition states between them. Due to the numerous rotatable bonds within the three ampicillin units, this molecule is expected to possess significant conformational flexibility. Key areas of flexibility would likely include the side chains of each ampicillin monomer and the linkages forming the trimer. The presence of the three sodium ions would also significantly influence the conformational landscape by forming ionic interactions with the carboxylate groups, thereby restricting the movement of certain parts of the molecule.
Understanding the formation and stability of the ampicillin trimer is crucial. Simulations could be employed to model the oligomerization process, starting from individual ampicillin monomers to the formation of the trimer. These simulations could help identify the key intermediates and transition states along the polymerization pathway. The stability of the trimer itself could be assessed by calculating the free energy of its formation from three separate ampicillin monomers. Such calculations would likely show that the formation of the trimer is a complex process influenced by factors such as pH, temperature, and the presence of catalysts.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and related properties of molecules.
DFT calculations could be used to investigate the electronic structure of the ampicillin trimer trisodium salt. This would involve determining the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential. These electronic properties are fundamental to understanding the reactivity of the molecule. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. Furthermore, DFT can be used to predict various spectroscopic properties, such as the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental data can help to validate the computed structure of the trimer.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition (excluding biological activity)
Structure-Activity Relationship (SAR) studies in the context of molecular recognition for the ampicillin trimer trisodium salt focus on understanding how its chemical structure and the arrangement of its constituent monomers influence its ability to interact and form stable, non-covalent complexes. Due to the limited direct computational research on the ampicillin trimer, insights are often extrapolated from studies on its monomeric and dimeric forms. Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have been instrumental in elucidating the fundamental interactions at play.
Detailed computational analyses of ampicillin monomers and dimers reveal the key structural and electronic factors that drive aggregation. These studies provide a foundational understanding of the forces that would also govern the formation and molecular recognition properties of the trimer.
Quantum chemical computations, particularly using DFT with the B3LYP/6-311G(d) level of theory, have been employed to analyze the geometric and electronic structure of ampicillin in its monomeric and zwitterionic dimeric forms. These studies offer a proxy for understanding the intermolecular forces within a trimer.
The optimization of the ampicillin zwitterion dimer structure shows specific bond lengths and angles that accommodate the formation of intermolecular hydrogen bonds. These interactions are critical for the stability of the aggregate. For instance, the bond lengths within the thiazolidine (B150603) and β-lactam rings are slightly altered upon dimerization, indicating electronic redistribution to favor aggregation.
Natural Bond Orbital (NBO) analysis provides quantitative insights into the specific intermolecular interactions. Key findings from the analysis of an ampicillin zwitterion dimer, which can be considered a building block for the trimer, include strong hyperconjugative interactions. A significant interaction is observed between the lone pair of the nitrogen atom in the β-lactam ring and the antibonding orbital of the carbonyl group (LP(N) -> π*(C=O)). This interaction leads to a substantial stabilization energy, indicating a strong delocalization of electrons that contributes to the stability of the dimeric, and by extension, the trimeric structure.
The table below summarizes key computed bond lengths for the monomer and dimer of the ampicillin zwitterion, illustrating the structural changes upon aggregation.
Table 1: Comparison of Selected Bond Lengths (Å) in Ampicillin Zwitterion Monomer and Dimer
| Bond | Monomer (Å) | Dimer (Å) |
|---|---|---|
| C2-S1 | 1.87 | 1.87 |
| C5-N4 | 1.47 | 1.47 |
| C7-N4 | 1.47 | 1.47 |
| C7=O8 | 1.21 | 1.21 |
| C9-N18 | 1.46 | 1.46 |
| C9-C10 | 1.53 | 1.53 |
| C15=O17 | 1.21 | 1.21 |
Data sourced from computational studies on ampicillin zwitterion monomer and dimer.
Similarly, bond angles are also affected by the formation of intermolecular interactions. The following table presents a comparison of key bond angles.
Table 2: Comparison of Selected Bond Angles (°) in Ampicillin Zwitterion Monomer and Dimer
| Angle | Monomer (°) | Dimer (°) |
|---|---|---|
| C5-S1-C2 | 92.54 | 92.54 |
| N4-C5-S1 | 105.81 | 105.81 |
| C7-N4-C5 | 93.38 | 93.38 |
| O8=C7-N4 | 132.06 | 132.06 |
| C10-C9-N18 | 111.49 | 111.49 |
| O17=C15-C16 | 118.32 | 118.32 |
Data sourced from computational studies on ampicillin zwitterion monomer and dimer.
These computational findings highlight that the propensity of ampicillin to form aggregates like the trimer is driven by a network of hydrogen bonds and significant electronic delocalization. The specific geometry of the monomers dictates the points of interaction, leading to a stable, recognizable supramolecular structure. The presence of three sodium ions in the trimer salt would further influence the electrostatic potential and solubility of the aggregate, but the fundamental principles of molecular recognition through hydrogen bonding and hyperconjugation remain central.
Analytical Method Development and Validation for Ampicillin Trimer Trisodium Salt
Chromatographic Methodologies
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds. For Ampicillin (B1664943) Trimer Trisodium (B8492382) Salt, High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) are the most powerful and widely used methods.
The development of a successful HPLC method for the separation and quantification of Ampicillin Trimer Trisodium Salt involves the careful optimization of several parameters to achieve adequate resolution from ampicillin and other related impurities.
Method Development and Optimization:
A common approach for the analysis of ampicillin and its impurities is reversed-phase HPLC (RP-HPLC). The selection of the stationary phase is crucial; C18 columns are frequently employed due to their hydrophobicity, which allows for good retention and separation of polar and non-polar compounds. thermofisher.comoup.com For instance, a P. Hypersob C18 column has been successfully used for the separation of ampicillin and related compounds. wisdomlib.org The mobile phase composition, pH, and flow rate are optimized to achieve the best separation. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). oup.comwisdomlib.org The pH of the buffer is a critical parameter, as it affects the ionization state of the analytes and thus their retention on the column. For ampicillin and its related substances, a pH around 3.0 to 5.0 is often used. oup.comwisdomlib.org
Gradient elution, where the composition of the mobile phase is changed during the run, is often necessary to separate complex mixtures of impurities with different polarities, including the Ampicillin Trimer. kuleuven.be UV detection is commonly used, with a wavelength set at around 225 nm to 240 nm for optimal detection of ampicillin and its related substances. oup.comwisdomlib.org
Validation of the HPLC Method:
Once the HPLC method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. wisdomlib.org Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interference from other impurities or excipients at the retention time of the Ampicillin Trimer.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). wisdomlib.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the recovery is calculated. globalresearchonline.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wisdomlib.orgymerdigital.com
The following table summarizes typical validation parameters for an HPLC method for ampicillin and its impurities, which would be applicable to the analysis of the Ampicillin Trimer Trisodium Salt.
| Validation Parameter | Typical Acceptance Criteria | Example Finding for Ampicillin and Related Substances |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.99 wisdomlib.org |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | Intra-day and inter-day %RSD values are typically below 2.0% wisdomlib.orgymerdigital.com |
| Accuracy (% Recovery) | 98.0% - 102.0% | Recoveries are generally within the 99-101% range globalresearchonline.net |
| Robustness | %RSD of results after deliberate changes in parameters should be within acceptable limits. | The method is robust to small changes in flow rate and mobile phase composition wisdomlib.orgymerdigital.com |
For the trace analysis and structural characterization of impurities like Ampicillin Trimer Trisodium Salt, UHPLC coupled with tandem mass spectrometry (MS/MS) offers significant advantages over conventional HPLC with UV detection.
Advantages of UHPLC-MS/MS:
UHPLC utilizes columns with smaller particle sizes (< 2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govsielc.com When coupled with a mass spectrometer, it provides highly selective and sensitive detection, allowing for the identification and quantification of trace-level impurities. nih.gov Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, which is invaluable for the structural elucidation of unknown impurities. nih.gov
Method Development and Application:
A UPLC-MS method for the analysis of ampicillin and its degradation products, including oligomers, would typically use a sub-2 µm particle size column, such as a BEH C18 column (e.g., 100 × 2.1 mm, 1.7 µm). nih.gov The mobile phase is often a gradient of a volatile buffer (e.g., acetic acid or formic acid in water) and an organic solvent like methanol (B129727) or acetonitrile, making it compatible with the mass spectrometer's electrospray ionization (ESI) source. nih.govsielc.com
Forced degradation studies are often performed to generate potential degradation products and to demonstrate the stability-indicating nature of the method. nih.gov These studies involve exposing the drug substance to stress conditions such as acid, base, heat, and oxidation. researchgate.net The resulting degradation products, including the Ampicillin Trimer, can then be characterized by their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer. nih.govnih.gov
The following table illustrates the type of data that can be obtained from a UHPLC-MS/MS analysis of ampicillin impurities.
| Analyte | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Ampicillin | ~1.5 | 350.1 | 106.2, 160.0, 192.0 nih.gov |
| Ampicillin Dimer | Varies | 700.2 (approx.) | Fragmentation would show characteristic ampicillin-related ions |
| Ampicillin Trimer | Varies | 1050.3 (approx.) | Fragmentation would show characteristic ampicillin-related ions |
Capillary Electrophoresis (CE) for Separation and Purity Assessment
Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for the analysis of pharmaceuticals, offering high separation efficiency, short analysis times, and low consumption of reagents. tandfonline.comnih.gov Both capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MECC) have been successfully applied to the separation of ampicillin and its degradation products, including oligomers. tandfonline.comkuleuven.be
In CZE, separation is based on the differential migration of charged species in an electric field. For the analysis of ampicillin and its related substances, a phosphate buffer at a pH of around 7.5 is often used. tandfonline.com However, to improve the separation of closely related compounds, a surfactant like sodium dodecyl sulfate (B86663) (SDS) can be added to the buffer, a technique known as MECC. tandfonline.comkuleuven.be The SDS forms micelles, which act as a pseudostationary phase, allowing for the separation of both charged and neutral compounds.
A typical MECC method for ampicillin and its impurities would utilize a fused-silica capillary with a separation buffer containing phosphate and SDS at a pH of 7.5. kuleuven.be Detection is typically performed using a UV detector at a wavelength of 215 nm. tandfonline.com CE methods have been shown to be robust and provide good repeatability, linearity, and sensitivity for the analysis of ampicillin and its related substances. tandfonline.comkuleuven.be
Application of Advanced Detection Techniques
Beyond standard UV detection, more advanced detection techniques can be coupled with chromatographic and electrophoretic methods to enhance sensitivity and selectivity for the analysis of Ampicillin Trimer Trisodium Salt.
Electrochemical Detection (ECD): HPLC with electrochemical detection is a highly sensitive technique for the analysis of electroactive compounds. While not as common as UV or MS detection for penicillins, it can offer excellent sensitivity for certain applications.
Diode-Array Detection (DAD): DAD, also known as photodiode array (PDA) detection, provides spectral information for each peak in a chromatogram. This can be used to assess peak purity and to help identify unknown impurities by comparing their UV spectra to those of known standards.
Tandem Mass Spectrometry (MS/MS): As discussed in the UHPLC-MS section, MS/MS is a powerful tool for structural elucidation. By selecting a precursor ion (e.g., the molecular ion of the Ampicillin Trimer) and fragmenting it, a characteristic product ion spectrum is generated, which can serve as a fingerprint for the compound. nih.gov
Inter-laboratory Validation and Robustness Studies of Analytical Methods
Inter-laboratory validation, or collaborative study, is the ultimate test of an analytical method's reproducibility and transferability. kuleuven.be In such a study, the same samples are analyzed by multiple laboratories using the same analytical method. The results are then statistically analyzed to assess the method's precision, both within and between laboratories (repeatability and reproducibility).
An inter-laboratory study for an HPLC method for ampicillin analysis, for example, would involve distributing samples of ampicillin with varying purity levels to several participating laboratories. kuleuven.be The laboratories would then perform the analysis according to a detailed protocol, and the results for the main component and impurities, including the trimer, would be collected and compared. An analysis of variance (ANOVA) is typically used to determine if there is any significant bias between the laboratories and to calculate the repeatability and reproducibility standard deviations. kuleuven.be
Robustness studies are also a critical part of method validation and are often performed prior to an inter-laboratory study. wisdomlib.orgymerdigital.com These studies intentionally vary key method parameters (e.g., pH of the mobile phase, column temperature, flow rate) within a defined range to assess the method's reliability under normal operational variability. globalresearchonline.net A method that is demonstrated to be robust is more likely to perform well in an inter-laboratory trial.
The following table provides an example of parameters that would be evaluated in a robustness study for an HPLC method for ampicillin and its impurities.
| Parameter Varied | Variation Range | Effect on Results |
| Mobile Phase pH | ± 0.2 units | No significant change in peak resolution or quantification |
| Flow Rate | ± 10% | Shift in retention times, but resolution remains acceptable |
| Column Temperature | ± 5 °C | Minor changes in retention times |
| Organic Modifier Content | ± 2% | Changes in retention times, but separation is maintained |
Solution Behavior and Physicochemical Characterization Non Basic Properties
Aggregation Phenomena and Micellization Studies in Aqueous and Mixed Solvent Systems
The aggregation behavior of ampicillin (B1664943) and its derivatives in aqueous solutions is a subject of interest due to its implications for drug stability and formulation. It has been reported that sodium ampicillin in aqueous solution can form oligomeric products. nih.gov Specifically, the formation of ampicillin polymers has been observed in dilute solutions (1% w/v) within a few hours of dissolution. researchgate.net This polymerization process is a key aspect of its aggregation phenomena.
Studies on related systems, such as aqueous biliary lipid systems, have utilized techniques like quasielastic light-scattering to investigate mixed micelle formation. nih.gov These studies have deduced properties like mean hydrodynamic radius, shape, and polydispersity of micelles. nih.gov While direct micellization studies on Ampicillin Trimer Trisodium (B8492382) Salt are not extensively detailed in the provided results, the known tendency of ampicillin sodium to form oligomers suggests that the trimer would also exhibit complex aggregation behavior in aqueous environments. The pH of an aqueous solution of ampicillin trihydrate, sodium salt is approximately 8, which can influence the degradation and polymerization pathways. researchgate.net
Complexation and Host-Guest Chemistry Investigations
Currently, there is limited specific information available in the provided search results regarding the complexation and host-guest chemistry of Ampicillin Trimer Trisodium Salt.
Solubility Research in Various Solvent Systems
The solubility of ampicillin and its salts has been investigated in various solvent systems. Ampicillin Trimer Trisodium Salt is noted to be slightly soluble in water and soluble in DMSO. usbio.netmedkoo.com For the related compound, ampicillin sodium salt, solubility has been quantified in several organic solvents and aqueous buffers.
Detailed solubility data for ampicillin sodium salt is presented below:
| Solvent | Solubility (mg/mL) |
| Ethanol | ~2 |
| DMSO | ~16 |
| Dimethyl formamide | ~20 |
| PBS (pH 7.2) | ~10 |
This data is for Ampicillin (sodium salt) and is provided as a reference for the potential solubility characteristics of the trimer. caymanchem.comwindows.net
It is recommended to purge organic solvents with an inert gas before dissolving the compound. caymanchem.comwindows.net For biological experiments, further dilutions from a stock solution into aqueous buffers or isotonic saline are advised, ensuring the residual amount of organic solvent is minimal. caymanchem.comwindows.net
Stability Studies under Controlled Chemical Environments
The stability of ampicillin and its derivatives is a critical factor, with degradation pathways being influenced by pH and temperature. Ampicillin powders are generally stable. nih.gov For long-term storage, ampicillin sodium salt is recommended to be stored at -20°C, where it is stable for at least two years. windows.net Ampicillin Trimer Trisodium Salt is considered stable for several weeks during standard shipping conditions at ambient temperature and should be stored dry, dark, and at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years) storage. medkoo.com If stored properly, it has a shelf life of over 3 years. medkoo.com
In aqueous solutions, the stability of ampicillin is more limited. It is not recommended to store aqueous solutions of ampicillin sodium salt for more than one day. caymanchem.comwindows.net The degradation of ampicillin trihydrate, sodium salt, has been studied in aqueous solutions at pH 12 and 37°C as an accelerated model for what might occur at a more neutral pH of 8. researchgate.net Under alkaline conditions, 5R-penicilloic acid is the initial degradation product, which can then epimerize. researchgate.net The formation of ampicillin polymers is also a notable degradation pathway in aqueous solutions. researchgate.net
Future Research Directions and Emerging Methodologies
Development of Novel Spectroscopic Probes for Real-time Trimer Detection
The real-time detection of ampicillin (B1664943) trimer formation is crucial for quality control in pharmaceutical manufacturing and storage. While current methods often rely on chromatographic techniques that are not suitable for continuous monitoring, future research is expected to focus on the development of novel spectroscopic probes. These probes could offer real-time, in-situ analysis of ampicillin degradation.
Emerging research highlights the potential of techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) for monitoring ampicillin and its related substances. nih.govmdpi.com A 1H NMR procedure has been developed to identify and quantify ampicillin and its degradation products, including penicilloic acid, by observing characteristic peaks. nih.gov This method offers the advantage of minimal sample preparation. nih.gov Similarly, mass spectrometry has been employed to follow the degradation of ampicillin, identifying initial products like ampicillin S-oxide. mdpi.com
Future work could build on these principles to create specific spectroscopic probes. For instance, developing fluorescent probes that selectively bind to the trimer or other oligomeric species could enable continuous monitoring. Another avenue is the refinement of vibrational spectroscopy techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, coupled with chemometrics to differentiate the spectral signatures of the monomer, dimer, and trimer in a mixture. The development of such probes would be invaluable for maintaining the stability and efficacy of ampicillin formulations.
A proposed method for monitoring ampicillin degradation involves spectrophotometry in a strong alkaline medium, where the degradation rate can be monitored at a specific wavelength. jst.go.jp This suggests that changes in the absorption spectrum upon degradation could be exploited for real-time detection. jst.go.jp
Table 1: Spectroscopic Methods for Ampicillin Degradation Analysis
| Method | Analyte(s) | Key Findings | Reference(s) |
| 1H NMR | Ampicillin, 6-APA, Phenylglycine, Penicilloic Acid | Enables identification and quantification without extensive sample pretreatment. | nih.gov |
| Mass Spectrometry | Ampicillin, Ampicillin S-oxide | Allows for the tracking of specific degradation products. | mdpi.com |
| UV-Vis Spectrophotometry | Ampicillin and its degradation products | Monitors the rate of degradation in an alkaline medium by observing changes in absorbance. | jst.go.jp |
Advanced Separation Techniques for Isolation of Specific Oligomeric Species
The isolation and characterization of specific oligomeric species of ampicillin, such as the trimer, are essential for understanding their chemical properties and potential impacts. While various liquid chromatography (LC) methods have been evaluated for the separation of ampicillin and its related substances, there is a continuous need for more advanced and efficient techniques. nih.gov
High-performance liquid chromatography (HPLC) is a widely used method for analyzing ampicillin and its degradation products. nih.gov Techniques such as anion-exchange chromatography have been successful in separating ampicillin polymers, ranging from the monomer to the octamer. nih.gov More recently, Rapid Resolution Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MSn) has proven to be a powerful tool for the rapid separation and identification of related substances in ampicillin capsules, including open-cycle and closed-cycle trimers. nih.gov
Future research will likely focus on the optimization of these methods and the exploration of new separation technologies. The development of novel stationary phases for HPLC columns could offer enhanced selectivity for oligomeric species. sielc.comakjournals.com Additionally, techniques like supercritical fluid chromatography (SFC) could provide a greener and faster alternative for separation. The ability to isolate pure fractions of specific oligomers will be critical for subsequent structural elucidation and for investigating their properties.
Table 2: Chromatographic Methods for Separation of Ampicillin and its Oligomers
| Technique | Stationary Phase/Column | Key Application | Reference(s) |
| Anion-Exchange Chromatography | DEAE-Sephadex A-25 | Separation of ampicillin polymers from monomer to octamer. | nih.gov |
| RRLC-ESI-MSn | Not specified | Rapid identification of related substances, including trimers. | nih.gov |
| HPLC | Anionic exchange resin | Separation and quantitation of ampicillin and its degradation products. | nih.gov |
| RP-HPLC | Polar-endcapped C18 | Determination of ampicillin in human blood plasma. | akjournals.com |
Green Chemistry Approaches to Minimize Trimer Formation during Ampicillin Synthesis and Storage
The formation of ampicillin trimer and other polymers is a degradation process that can be influenced by synthesis and storage conditions. Applying the principles of green chemistry can offer sustainable strategies to minimize this unwanted polymerization. nih.govmdpi.com
The 12 principles of green chemistry provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles relevant to minimizing ampicillin trimer formation include:
Prevention of Waste: Designing synthesis and formulation processes to minimize the formation of polymeric impurities. nih.gov
Safer Solvents and Auxiliaries: The choice of solvent can significantly impact reaction pathways and degradation rates. mdpi.comskpharmteco.com Research into greener solvents that can stabilize ampicillin and reduce polymerization is a promising area. skpharmteco.com
Design for Energy Efficiency: Conducting synthesis and storage at optimal temperatures to slow down degradation kinetics. nih.gov Ampicillin's stability is known to be temperature-dependent. sigmaaldrich.com
Catalysis: The use of selective catalysts could potentially steer reactions away from polymerization pathways. nih.gov
Future research should focus on a systematic investigation of how different solvents, pH levels, temperature, and the presence of catalysts influence the rate of trimer formation. sigmaaldrich.com For instance, studies have shown that ampicillin's stability is highly pH-dependent, with optimal stability in the acidic range. sigmaaldrich.com By carefully controlling these parameters according to green chemistry principles, it may be possible to significantly extend the shelf-life of ampicillin and reduce the prevalence of polymeric impurities. Microwave-assisted and ultrasound-assisted synthesis are also emerging as green approaches that can reduce reaction times and energy consumption, potentially impacting degradation pathways. mdpi.comnih.gov
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of Trimer Formation
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in pharmaceutical sciences, with applications ranging from drug discovery to predicting chemical reactions and stability. nih.govnih.gov These technologies hold significant potential for developing predictive models for the formation of ampicillin trimer.
By analyzing large datasets encompassing various factors such as ampicillin concentration, pH, temperature, solvent composition, and presence of excipients, ML algorithms could identify complex relationships and predict the rate and extent of trimer formation under different conditions. acs.orgnih.gov Models like random forests, support vector machines, and neural networks could be trained to recognize patterns that lead to polymerization. acs.orgnih.gov
This predictive capability would be invaluable for:
Optimizing Formulation: Identifying the optimal combination of excipients and storage conditions to maximize stability.
Accelerating Stability Studies: Reducing the need for extensive and time-consuming experimental stability testing.
Improving Process Control: In-line sensors combined with ML models could enable real-time monitoring and control of manufacturing processes to minimize impurity formation. researchgate.net
While the direct application of AI to predict ampicillin trimer formation is still in its nascent stages, the successful use of ML in predicting antibiotic resistance and discovering new antibiotics demonstrates the feasibility of this approach. lanl.govyoutube.com Future work will involve generating high-quality, comprehensive datasets to train and validate these predictive models.
Table 3: Potential AI/ML Applications in Ampicillin Trimer Research
| AI/ML Application | Potential Outcome | Relevant Research Areas |
| Predictive Modeling | Forecast the rate of trimer formation under various conditions. | Formulation development, stability studies. |
| Process Optimization | Identify optimal manufacturing parameters to minimize polymerization. | Pharmaceutical manufacturing, quality control. |
| High-throughput Screening | Virtually screen for stabilizing agents or optimal solvent systems. | Drug formulation, green chemistry. |
Exploration of Trimer Derivatives in Material Science or Analytical Applications (excluding biological applications)
While the ampicillin trimer is primarily considered an impurity, its unique chemical structure could potentially be exploited in non-biological applications, particularly in material science and as an analytical standard.
Analytical Applications: The Ampicillin Trimer Trisodium (B8492382) Salt is already available as a certified reference material. lgcstandards.comlgcstandards.com This is a critical non-biological application, as it allows for the accurate identification and quantification of this impurity in pharmaceutical products, ensuring their quality and safety. lgcstandards.com The availability of a well-characterized standard is fundamental for the validation of analytical methods, such as HPLC and LC-MS, used for quality control. nih.govnih.gov
Material Science Applications: The synthesis of derivatives from the ampicillin trimer could open up new avenues in material science. The trimer possesses multiple functional groups, including carboxylic acids and amide bonds, which could be chemically modified to create novel polymers or materials with specific properties. For instance, the trimer could serve as a building block or cross-linking agent in the synthesis of new hydrogels or biodegradable polymers. Research into the synthesis and characterization of nanoparticles from ampicillin and chitosan (B1678972) has been conducted, suggesting the potential for creating novel materials from ampicillin-related structures. nih.govresearchgate.net
Future research could explore:
The synthesis of polyesters or polyamides using the trimer as a monomer.
The creation of metal-organic frameworks (MOFs) where the trimer acts as an organic linker.
The development of molecularly imprinted polymers (MIPs) using the trimer as a template for the selective binding of related structures. mdpi.com
These explorations would represent a shift in perspective, viewing the trimer not just as a degradation product but as a potential starting material for advanced applications outside the realm of medicine.
Q & A
Q. How is Ampicillin Trimer Trisodium Salt structurally characterized, and what are its key identifiers?
Ampicillin Trimer Trisodium Salt (CAS 94659-48-0) has the molecular formula C₄₈H₅₄N₉Na₃O₁₂S₃ and is derived from the trimerization of ampicillin. Key identifiers include its sodium salt form, which enhances solubility for analytical applications. Structural confirmation typically employs infrared spectroscopy (IR) and nuclear magnetic resonance (NMR), while purity is validated via high-performance liquid chromatography (HPLC) against pharmacopeial standards (e.g., USP Reference Standards) .
Q. What analytical methods are recommended for assessing purity and related substances in Ampicillin Trimer Trisodium Salt?
Purity analysis involves:
- HPLC : Using a C18 column with a mobile phase of phosphate buffer (pH 5.5) and acetonitrile (85:15 v/v), detection at 254 nm, and comparison to USP-grade ampicillin reference standards .
- Thin-layer chromatography (TLC) : Silica gel plates with a solvent system of ethyl acetate:methanol:ammonia (8:2:1) to detect impurities like ampicillin degradation products .
- Titration : Non-aqueous acid-base titration for quantifying active pharmaceutical ingredient (API) content .
Advanced Research Questions
Q. How can researchers resolve discrepancies between microbiological assays and chemical methods for quantifying Ampicillin Trimer Trisodium Salt?
Microbiological assays (e.g., agar diffusion) may conflict with chemical methods (e.g., HPLC) due to degradation products or non-active isomers. To address this:
Q. What strategies ensure batch-to-batch consistency in Ampicillin Trimer Trisodium Salt for sensitive bioassays?
Batch variability in peptide content, salt content, or impurities can arise from synthesis conditions. Mitigation includes:
- Enhanced quality control (QC) : Request peptide content analysis via amino acid analysis (AAA) and ion chromatography for sodium quantification .
- Stability monitoring : Store lyophilized samples at -20°C in argon-purged vials to prevent oxidation and hydrolysis .
Q. How should researchers design experiments to study the stability of Ampicillin Trimer Trisodium Salt under physiological conditions?
- Simulated biological fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C, sampling at intervals (0, 6, 24, 48 hrs) for HPLC analysis.
- Metal ion interactions : Add divalent cations (e.g., Ca²⁺, Mg²⁺) to assess chelation effects, as trisodium salts may alter ion availability in cell-based assays .
Q. What are the critical parameters for validating an HPLC method for Ampicillin Trimer Trisodium Salt impurity profiling?
Method validation requires:
Q. How can salt content in Ampicillin Trimer Trisodium Salt interfere with derivatization-based assays, and how is this mitigated?
High sodium concentrations (>0.1 M) can inhibit derivatization reactions (e.g., carbamate formation in amino acid analysis). Solutions include:
- Dialysis or desalting columns : Pre-treat samples to reduce sodium content.
- Alternative buffers : Replace trisodium salts with ammonium acetate in LC-MS workflows .
Q. What safety protocols are essential when handling Ampicillin Trimer Trisodium Salt in vitro studies?
- Personal protective equipment (PPE) : Use nitrile gloves, EN166-certified goggles, and N95 masks to prevent inhalation of aerosols.
- Spill management : Neutralize spills with 5% acetic acid, followed by absorption with vermiculite .
Methodological Tables
| Parameter | HPLC Conditions | Acceptance Criteria |
|---|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm | USP plate count >2000 |
| Mobile Phase | Phosphate buffer (pH 5.5):ACN (85:15) | Baseline drift <1% |
| Flow Rate | 1.0 mL/min | Retention time RSD ≤1% |
| Detection | UV 254 nm | Signal-to-noise ratio >10 |
| Impurity | Relative Retention Time | Limit |
|---|---|---|
| Ampicillin Dimer | 0.89 | ≤0.2% |
| Hydrolyzed Product | 1.12 | ≤0.1% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
